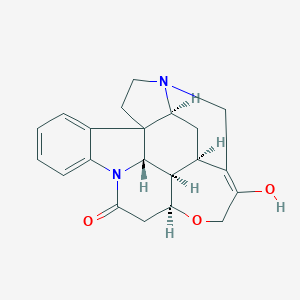![molecular formula C20H23ClN2O4 B236355 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This compound has been found to be effective in targeting and inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the targeting of a specific protein known as folate receptor alpha (FRα). FRα is overexpressed on the surface of many cancer cells, making it an attractive target for cancer therapy. 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide binds to FRα, which leads to the internalization and degradation of the receptor. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). ADCC involves the binding of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide to cancer cells, which then triggers the immune system to attack and destroy the cells. CDC involves the activation of the complement system, which also leads to the destruction of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it is a monoclonal antibody, which means that it can be produced in large quantities and with a high degree of purity. This makes it an attractive candidate for use in laboratory experiments. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it is specific to FRα, which means that it may not be effective against all types of cancer cells. In addition, the use of monoclonal antibodies can be expensive, which may limit their use in some laboratory settings.
Zukünftige Richtungen
There are a number of future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide. One potential direction is the use of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is the development of new monoclonal antibodies that target other proteins involved in cancer cell growth and proliferation. Finally, there is the potential to use 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide as a diagnostic tool for the detection of FRα-positive cancer cells.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is a promising monoclonal antibody that has been developed for the treatment of cancer. Its ability to target and inhibit the growth of cancer cells, as well as its favorable safety profile, make it an attractive candidate for further development. While there are limitations to its use in laboratory experiments, there are a number of future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide that hold promise for the treatment of cancer.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the use of monoclonal antibody technology. Monoclonal antibodies are produced by fusing myeloma cells with B-cells that produce a specific antibody. The resulting hybridoma cells can be grown in culture to produce large quantities of the monoclonal antibody. In the case of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, the hybridoma cells were generated by immunizing mice with cancer cells. The resulting monoclonal antibody was then purified and tested for its ability to inhibit cancer cell growth.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to be effective in inhibiting the growth of a variety of cancer cell types, including breast, ovarian, and pancreatic cancer cells. In addition, 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been found to be well-tolerated in animal models, suggesting that it may have a favorable safety profile in humans.
Eigenschaften
Produktname |
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide |
|---|---|
Molekularformel |
C20H23ClN2O4 |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O4/c1-14-11-16(3-5-17(14)21)27-13-20(24)22-18-12-15(25-2)4-6-19(18)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
SQLQXWPRYXJAJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)